5-Benzyloxyindole-3-acetamide
Description
5-Benzyloxyindole-3-acetamide (CAS: 5933-28-8) is a substituted indole derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.329 g/mol . It is structurally characterized by a benzyloxy group (-OCH₂C₆H₅) at the 5-position of the indole ring and an acetamide moiety (-CH₂CONH₂) at the 3-position. This compound is synthesized via the reflux of 5-benzyloxygramine with sodium cyanide in aqueous ethanol, yielding both the acetamide and acetic acid derivatives, which are readily separable .
Key properties include a melting point of 156–157°C after recrystallization from absolute ethanol . The benzyloxy group serves as a protective moiety, enabling subsequent deprotection to generate bioactive 5-hydroxyindole derivatives like 5-hydroxyindole-3-acetamide (XVI), which are of interest in medicinal chemistry .
Properties
CAS No. |
5933-28-8 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c18-17(20)8-13-10-19-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,19H,8,11H2,(H2,18,20) |
InChI Key |
IKDKEVWKCASVEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)N |
Other CAS No. |
5933-28-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The benzyloxy group in this compound provides steric bulk and facilitates deprotection to hydroxyl groups, unlike the methoxy analog, which is resistant to such reactions . The acetohydrazide analog replaces the amide with a hydrazide, which could enhance metal-chelation properties or serve as an intermediate in heterocyclic synthesis .
Synthetic Utility :
- Physicochemical Properties: The methoxy analog (C₁₁H₁₂N₂O₂) has a lower molecular weight and likely improved aqueous solubility compared to the benzyloxy derivative due to reduced hydrophobicity .
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